molecular formula C12H15N5 B1461876 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 2095409-39-3

4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B1461876
CAS No.: 2095409-39-3
M. Wt: 229.28 g/mol
InChI Key: WOGWPHBRLIDASU-UHFFFAOYSA-N
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Description

4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features both piperazine and pyrrole moieties attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the piperazine group: This step often involves nucleophilic substitution reactions where piperazine is introduced to the pyrimidine core.

    Attachment of the pyrrole group: This can be done through various methods, including cross-coupling reactions or direct substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often tailored to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the pyrimidine ring or the attached groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, alkylating agents, and various catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structure.

    Industrial Applications: The compound may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrole groups can facilitate binding to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(piperazin-1-yl)pyrimidine: Lacks the pyrrole group, which may affect its binding properties and applications.

    6-(1H-pyrrol-1-yl)pyrimidine: Lacks the piperazine group, leading to different chemical and biological properties.

    4-(morpholin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine: Similar structure but with a morpholine group instead of piperazine, which can influence its reactivity and interactions.

Uniqueness

4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is unique due to the presence of both piperazine and pyrrole groups, which provide a distinct combination of chemical properties and potential biological activities. This dual functionality can enhance its versatility in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-piperazin-1-yl-6-pyrrol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-6-16(5-1)11-9-12(15-10-14-11)17-7-3-13-4-8-17/h1-2,5-6,9-10,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGWPHBRLIDASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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